molecular formula C15H22O3 B14349366 Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-5-en-3-ynoate CAS No. 92957-01-2

Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-5-en-3-ynoate

Cat. No.: B14349366
CAS No.: 92957-01-2
M. Wt: 250.33 g/mol
InChI Key: JYVXBNUCGTUCQS-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-5-en-3-ynoate is an organic compound characterized by its complex structure, which includes a cyclohexyl ring, a hydroxyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-5-en-3-ynoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of cyclohexane with a suitable alkyl halide, followed by the introduction of the hydroxyl group through oxidation reactions. The final step usually involves esterification with ethyl alcohol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts may be used to accelerate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-5-en-3-ynoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-5-en-3-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-5-en-3-ynoate exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxy-5-methylhex-5-en-3-ynoate: Lacks the cyclohexyl group, making it less hydrophobic.

    Cyclohexyl 2-hydroxy-5-methylhex-5-en-3-ynoate: Lacks the ethyl ester group, affecting its reactivity and solubility.

Properties

CAS No.

92957-01-2

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-5-en-3-ynoate

InChI

InChI=1S/C15H22O3/c1-4-18-14(16)15(17,11-10-12(2)3)13-8-6-5-7-9-13/h13,17H,2,4-9H2,1,3H3

InChI Key

JYVXBNUCGTUCQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#CC(=C)C)(C1CCCCC1)O

Origin of Product

United States

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